N-(Amino-PEG5)-N-bis(PEG4-acid)
CAS No.: 2093152-86-2
Cat. No.: VC0536647
Molecular Formula: C34H68N2O17
Molecular Weight: 776.92
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093152-86-2 |
---|---|
Molecular Formula | C34H68N2O17 |
Molecular Weight | 776.92 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40) |
Standard InChI Key | LSCUTCGBTWNNAV-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
CAS Number | 2093152-86-2 |
Molecular Formula | C34H68N2O17 |
Molecular Weight | 776.9 g/mol |
Functional Group 1 | NH2/Amine |
Functional Group 2 | COOH/Carboxylic Acid |
PEG Classification | PEG |
Linker Type | Non-cleavable |
Minimum Purity | 95% |
Storage Condition | -20°C |
Shipping Condition | Ambient Temperature |
These properties are derived from multiple analytical sources and product specifications . The compound's molecular structure features a PEG5 core with an amino group at one terminus and dual PEG4 chains with terminal carboxylic acid groups, contributing to its specific chemical reactivity profile and diverse applications in bio-conjugation.
Structural Characteristics
The structural design of N-(Amino-PEG5)-N-bis(PEG4-acid) incorporates multiple PEG units that provide flexibility and enhanced solubility characteristics. The compound contains a central nitrogen atom that connects a PEG5 chain with a terminal amino group and two PEG4 chains, each terminating with a carboxylic acid group . This arrangement creates a branched structure with three functional endpoints that enable conjugation with various biomolecules. The PEG chains contribute to the compound's hydrophilicity and biocompatibility, while the terminal functional groups enable versatile conjugation chemistry. The non-cleavable nature of the linker ensures that conjugated molecules remain connected under physiological conditions, making it suitable for applications requiring stable conjugates over extended periods .
Applications in Bio-conjugation
Role as a Non-cleavable Linker
N-(Amino-PEG5)-N-bis(PEG4-acid) performs a critical function as a non-cleavable linker in bio-conjugation applications. This non-cleavable property ensures that conjugated molecules remain connected throughout their journey in biological systems, providing consistent activity and predictable pharmacokinetics . The compound's PEG-based structure enhances its performance as a linker by increasing water solubility for the conjugate, reducing immunogenicity, and improving pharmaceutical properties. These characteristics have made N-(Amino-PEG5)-N-bis(PEG4-acid) an ideal choice for developing stable conjugates for therapeutic and diagnostic applications where maintaining molecular connections is essential.
Biotin-Carboxylic Acid Conjugation
One of the significant applications of N-(Amino-PEG5)-N-bis(PEG4-acid) involves its role in biotin and carboxylic acid moieties. The compound can be employed for the conjugation of proteins and biotin labeling, leveraging specific biochemical interactions for detection and isolation purposes . The carboxylic acid groups of N-(Amino-PEG5)-N-bis(PEG4-acid) can undergo sequential amide coupling reactions with amine-bearing biomolecules in the presence of coupling agents like EDC, HATU, and DCC to form stable amide bonds . This chemical versatility creates durable conjugates for various biological applications, including protein labeling, affinity purification, and imaging techniques. The dual carboxylic acid functionality enables multi-point attachment strategies that can enhance the stability and functionality of the resulting bioconjugates.
PROTAC Synthesis Applications
A notable application of N-(Amino-PEG5)-N-bis(PEG4-acid) is its utilization as a PEG-based linker in Proteolysis Targeting Chimera (PROTAC) synthesis . PROTACs represent an innovative approach in drug discovery, designed to selectively degrade specific target proteins by recruiting them to the cellular protein degradation machinery. In this context, N-(Amino-PEG5)-N-bis(PEG4-acid) serves as a crucial linker connecting the target protein-binding ligand with the E3 ligase-recruiting moiety . The specific structural features of N-(Amino-PEG5)-N-bis(PEG4-acid) offer several advantages in PROTAC design, including flexibility for proper orientation of functional components, enhanced solubility, and stability in physiological conditions. These characteristics make it a valuable component in developing effective PROTACs for targeted protein degradation in both research and potential therapeutic applications.
Biochemical Mechanisms
Amide Coupling Reactions
The biochemical utility of N-(Amino-PEG5)-N-bis(PEG4-acid) is largely based on its ability to participate in efficient amide coupling reactions. The carboxylic acid groups can be activated using coupling reagents to react with amine-containing biomolecules, forming stable amide bonds . This reaction mechanism provides a reliable method for conjugating the compound to proteins, peptides, antibodies, and other biologics of research or therapeutic interest. The general mechanism involves activation of the carboxylic acid groups using coupling agents, formation of an activated ester intermediate, nucleophilic attack by an amine from the target biomolecule, and formation of a stable amide bond. The efficiency of these coupling reactions depends on factors such as pH, temperature, and the specific coupling agent employed, allowing researchers to optimize conditions for specific applications.
Interaction with Amine-bearing Biomolecules
N-(Amino-PEG5)-N-bis(PEG4-acid) can interact with various amine-bearing biomolecules through its carboxylic acid groups. These interactions form the basis for many of its bio-conjugation applications . The dual carboxylic acid functionality allows for the conjugation of two amine-bearing molecules to a single linker, enabling the creation of heterobifunctional conjugates. Additionally, the amine group on the PEG5 chain can be used for conjugation to carboxylic acid-containing molecules, further expanding the compound's versatility in bio-conjugation applications. This chemical versatility makes N-(Amino-PEG5)-N-bis(PEG4-acid) a valuable tool in creating complex molecular architectures for research and therapeutic purposes.
Solubility Enhancement Properties
A significant advantage of N-(Amino-PEG5)-N-bis(PEG4-acid) is its ability to enhance the solubility of conjugated molecules. The PEG chains provide hydrophilicity, which can significantly improve the aqueous solubility of hydrophobic drugs or proteins . This solubility enhancement contributes to improved bioavailability of conjugated drugs, enhanced stability in aqueous environments, reduced aggregation of proteins, and simplified formulation processes . The incorporation of PEG chains also enables high yields in production processes by improving handling characteristics. Among the unique features of hydrophilic PEG linkers, including N-(Amino-PEG5)-N-bis(PEG4-acid), is their ability to increase the solubility of conjugates for improved pharmaceutical properties and production processes while preserving the binding affinity of targeting molecules through reduced attachment sites .
Comparative Analysis
Comparison with Other PEG Linkers
N-(Amino-PEG5)-N-bis(PEG4-acid) represents one category within the broader family of PEG linkers used in biochemical and pharmaceutical applications. The table below compares it with other common PEG linker types:
Compared to other PEG linkers, N-(Amino-PEG5)-N-bis(PEG4-acid) offers unique advantages due to its trifunctional nature, with one amine group and two carboxylic acid groups. This structure enables the creation of more complex conjugates than possible with bifunctional linkers, making it particularly valuable for applications requiring multivalent conjugation.
Advantages and Limitations
N-(Amino-PEG5)-N-bis(PEG4-acid) offers several distinct advantages in bio-conjugation applications. As a non-cleavable linker, it provides stable connections between biomolecules that persist in physiological environments . The PEG-based structure enhances solubility and biocompatibility, addressing challenges often encountered with hydrophobic compounds . Its trifunctional nature, with one amine group and two carboxylic acid groups, enables complex conjugation designs that would be impossible with simpler linkers. The compound is particularly well-suited for PROTAC synthesis and protein conjugation applications due to these structural features .
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